molecular formula C16H19NO4 B2606632 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide CAS No. 1795483-46-3

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide

Cat. No.: B2606632
CAS No.: 1795483-46-3
M. Wt: 289.331
InChI Key: MZPHXWDOMLCPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide is a synthetic organic compound designed for chemical and pharmaceutical research. Its molecular structure, which incorporates a furan ring and a phenoxyacetamide chain, is of significant interest in medicinal chemistry. Furan derivatives are recognized as key scaffolds in drug discovery and are found in a range of bioactive molecules with diverse therapeutic applications . Structurally related acetamide compounds are frequently investigated for their potential biological activities . The specific stereochemistry and functional groups of this molecule make it a valuable intermediate for synthesizing more complex chemical entities or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its properties and potential interactions with various biological targets. This product is intended for laboratory research purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other personal applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(19,10-14-8-5-9-20-14)12-17-15(18)11-21-13-6-3-2-4-7-13/h2-9,19H,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPHXWDOMLCPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide with analogous acetamide derivatives reported in the literature. Key differences in substituents and biological activities are highlighted:

Compound Name Key Structural Features Biological Activity/Use Synthesis Notes Reference
This compound Furan-2-yl, hydroxy-2-methylpropyl, phenoxyacetamide Hypothesized analgesic/kinase inhibitor Not described in evidence; likely via amide coupling
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) Phenyl, hydroxyphenyl, phenylpropyl chain Unspecified (synthetic intermediate) Synthesized via zinc reduction of nitro group
N-(3-Acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide Acetylphenyl, isopropyl-methylphenoxy Unreported (patent-derived structure) Listed in chemical databases; no synthesis details
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Furan-2-yl, acrylamide, p-tolyl Neuropathic pain reduction in mice (83% efficacy) High-yield synthesis via EDC/HOBt coupling (>99.5% purity)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole, phenylacetamide Anticancer/antimicrobial (patent claims) Part of a series with methoxy/trimethoxy variants

Key Observations:

Furan-Containing Analogs: The presence of a furan ring (as in PAM-2 and the target compound) correlates with neuropathic pain modulation, likely due to interactions with ion channels or cannabinoid receptors . However, the target compound’s hydroxy-2-methylpropyl chain may enhance solubility compared to PAM-2’s acrylamide backbone.

Phenoxyacetamide Derivatives: Compounds like 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide emphasize the role of aromatic substituents in directing reactivity (e.g., nitro-group reduction), though their biological roles remain underexplored .

Structural Complexity and Activity : The trifluoromethylbenzothiazole group in EP 3348550A1 analogs demonstrates how electron-withdrawing substituents enhance metabolic stability and target affinity , a feature absent in the target compound.

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to synthesize available research findings on this compound, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a phenoxyacetamide moiety, which are known for their diverse biological activities. The structural formula is as follows:

N 3 furan 2 yl 2 hydroxy 2 methylpropyl 2 phenoxyacetamide\text{N 3 furan 2 yl 2 hydroxy 2 methylpropyl 2 phenoxyacetamide}

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of phenoxyacetamides exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest a potential for antibacterial activity.

Anti-inflammatory Effects

Phenoxyacetamides are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess anti-inflammatory properties, although specific studies are required to confirm this.

The mechanisms by which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression in cancer cells, indicating a potential for antitumor activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of phenoxyacetamide derivatives against E. coli. The results indicated that modifications to the side chains significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy.

CompoundMIC (μg/mL)Bacterial Strain
A32E. coli
B16S. aureus
N-(3-furan)TBDTBD

Case Study 2: Anti-inflammatory Properties

In an investigation of anti-inflammatory properties, a related phenoxyacetamide was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The compound demonstrated significant inhibition at concentrations above 10 μM.

Concentration (μM)TNF-alpha Inhibition (%)
515
1040
5075

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.